

Comprehensive Structural Elucidation of 4-(trans-4-Methylcyclohexyl)cyclohexanone

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Compound of Interest

Compound Name:	4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS No.:	151772-66-6
Cat. No.:	B179048

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Document Control:

- Type: Technical Whitepaper / Methodological Guide
- Subject: Structural Analysis & Stereochemical Assignment of Liquid Crystal Intermediates

Executive Summary

The compound **4-(trans-4-methylcyclohexyl)cyclohexanone** represents a critical structural motif in the synthesis of nematic liquid crystals and pharmaceutical intermediates (e.g., Cariprazine analogs).[1][2] Its utility is governed strictly by its stereochemistry; the trans,trans isomer—where both the methyl group and the inter-ring bond adopt equatorial positions—provides the linearity required for mesogenic behavior.[1]

This guide details the rigorous structural elucidation of this bicyclic ketone.[1][2] Unlike simple aromatics, saturated bicyclic systems lack the planar rigidity that simplifies NMR analysis.[1][2] Therefore, we must rely on a self-validating combination of conformational analysis, spin-coupling constants (

-values), and Nuclear Overhauser Effect (NOE) spectroscopy to unambiguously assign the stereochemistry.[2]

Synthetic Context & Stereochemical Challenge

The Isomer Landscape

The molecule contains two cyclohexane rings linked at the C4 positions.[1][2] This creates three critical stereochemical pivot points:

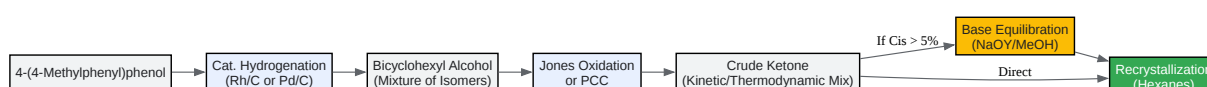
- Ring A (Methyl-bearing): Relative configuration of Methyl vs. Linker.
- Ring B (Ketone-bearing): Relative configuration of Linker vs. Carbonyl (though the ketone is planar, the ring conformation matters).
- Inter-ring Junction: The relative orientation of the two rings (Cis vs. Trans).[1][2]

Thermodynamic Imperative: In cyclohexane systems, substituents prefer the equatorial position to avoid 1,3-diaxial steric clashes.[1][2]

- Target Isomer: trans,trans-4-(4-methylcyclohexyl)cyclohexanone.[1][2] (All bulky groups equatorial).[1][2]
- Impurity: cis-isomers (One or more groups axial), often formed under kinetic control.[1][2]

Synthesis Workflow & Purification

To ensure the isolation of the thermodynamic product, the synthesis typically involves catalytic hydrogenation followed by oxidation, or base-catalyzed equilibration.[1]



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Figure 1: Synthetic workflow emphasizing the thermodynamic equilibration step to secure the all-trans configuration.[1][2]

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS)[1][2]

- Technique: GC-MS (EI, 70 eV).[1][2]
- Diagnostic Utility: Confirms molecular weight and connectivity, but poor for stereochemistry. [1][2]
- Key Fragments:
 - : 194 m/z (Parent ion).[1][2]
 - -Cleavage: Loss of alkyl radical adjacent to carbonyl.[1][2]
 - McLafferty Rearrangement: Look for characteristic cyclohexanone fragments (55, 98).[1][2]

Infrared Spectroscopy (FT-IR)

- Technique: ATR (Attenuated Total Reflectance) on solid crystal.[1][2]
- Key Band: 1710–1715 cm^{-1} (Saturated cyclic ketone).[1][2]
- Purity Check: Absence of broad -OH stretch (3200–3500 cm^{-1}) confirms complete oxidation of the alcohol precursor.[1][2]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the primary method for assigning axial/equatorial orientation.[1][2]

3.3.1 ^1H NMR Analysis (500 MHz, CDCl_3)

The focus is on the methine protons at the ring junction and the methyl-bearing carbon.[1]

Proton Environment	Chemical Shift ()	Multiplicity	Coupling Constant ()	Structural Implication
H-4' (Methyl-bearing)	~0.9 - 1.1 ppm	Doublet of Triplets (tt)	Hz	Indicates H is Axial (Methyl is Equatorial).[1][2]
H-4 (Ketone ring junction)	~1.2 - 1.4 ppm	Triplet of Triplets (tt)	Hz	Indicates H is Axial (Ring B is Equatorial).[1][2]
Methyl Group (-CH ₃)	~0.85 - 0.90 ppm	Doublet	Hz	Standard doublet for methyl on secondary carbon.[1][2]
-Carbonyl Protons	~2.2 - 2.4 ppm	Multiplet	-	Deshielded by carbonyl anisotropy.[1][2]

The "Karplus" Logic: According to the Karplus equation, a coupling constant (

) of 10–13 Hz corresponds to a dihedral angle of ~180° (anti-periplanar).[1] This is only possible if the protons are trans-diaxial.[1][2]

- Observation: If the methine proton at the ring junction shows a large triplet splitting (Hz), it must be axial.[1]
- Conclusion: If the proton is axial, the bulky substituent (the other ring) must be equatorial.[1]

3.3.2 ¹³C NMR & DEPT-135

- Carbonyl Carbon: ~212 ppm.[1][2]
- Methyl Carbon: ~22-23 ppm.[1][2]
- Stereochemical Marker: An axial methyl group would experience a

-gauche compression, shifting it upfield (to ~17-19 ppm).[1][2] An equatorial methyl appears typically downfield (~22+ ppm).[1][2]

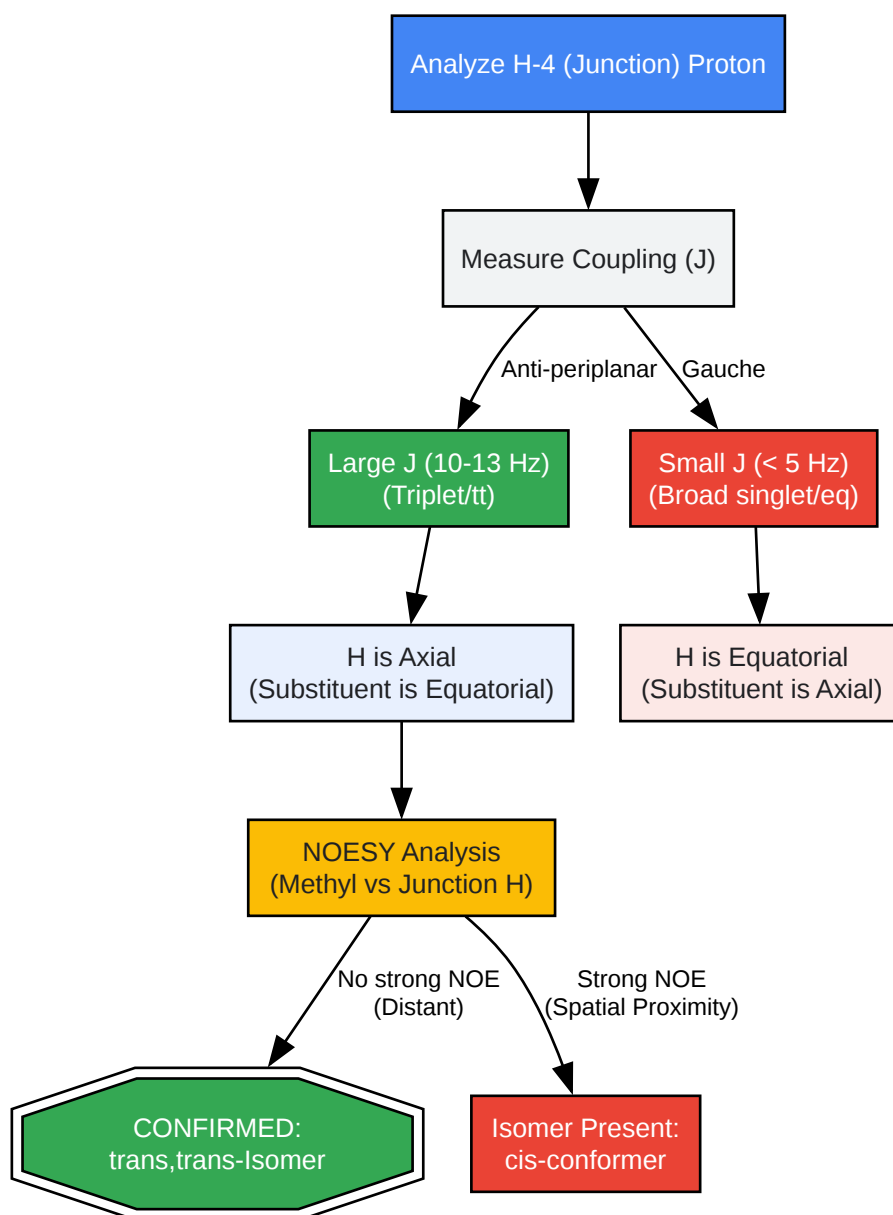
3.3.3 2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy)

This provides spatial proof.[1][2]

- Experiment: Irradiate the methyl signal.
- Trans-Trans Expectation: The methyl group (equatorial) is far from the axial protons of the same ring.[1][2] However, strong NOE correlations should be observed between the axial methine protons (H-1, H-3, H-5) if they are on the same face (1,3-diaxial relationship).[2]
- Critical Proof: Lack of NOE between the methyl group and the junction methine proton suggests they are on opposite faces (trans) or distant.[1][2]

Stereochemical Logic Tree (Graphviz)[1][2]

The following diagram illustrates the decision-making process for assigning the configuration based on spectral data.



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Figure 2: NMR logic tree for distinguishing axial vs. equatorial substituents.

Experimental Protocols

Analytical Sample Preparation

Objective: Prepare a sample free of paramagnetic impurities for high-resolution NMR.

- Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS.

- Filter the solution through a cotton plug into a 5mm NMR tube to remove suspended solids.
- Critical Step: Ensure the sample height is exactly 4.5 cm to prevent shimming errors.

Base-Catalyzed Equilibration (Validation of Stability)

If the spectrum shows complex multiplets suggesting a mixture of cis/trans, perform this test to drive the system to the thermodynamic (trans,trans) minimum.^[1]

- Dissolve 100 mg of crude ketone in 5 mL MeOH.
- Add 20 mg NaOMe (Sodium Methoxide).^{[1][2]}
- Reflux for 2 hours under N₂.
- Quench with dilute HCl, extract with ether, and re-analyze by GC-MS/NMR.
- Result: The cis isomer peaks should diminish or disappear, confirming the trans isomer is the stable major product.^[1]

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